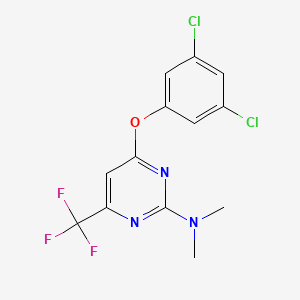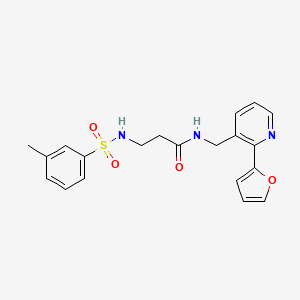![molecular formula C11H12N4O B2590018 (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol CAS No. 1704941-02-5](/img/structure/B2590018.png)
(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Role in Enzyme Biotransformation
One study elaborates on the biotransformation of a compound structurally related to "(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol", highlighting the importance of molybdenum-containing enzymes in the metabolism of novel drug entities. This research provides insights into the enzymatic processes involved in drug metabolism, showcasing the compound's relevance in understanding the pharmacokinetics of new therapeutic agents (Adusumalli et al., 2019).
Supramolecular Chemistry and Catalysis
The synthesis and characterization of monometallic and bimetallic complexes based on rhenium(I) tricarbonyl chloride coordinated to bipyrimidine derivatives demonstrate the compound's utility in materials science. These complexes exhibit unique ground-state and excited-state properties, which are critical for applications in photovoltaics, light-emitting diodes (LEDs), and as catalysts in chemical synthesis (Van Wallendael et al., 1990).
Molecular Docking and Drug Design
Research on molecules structurally related to "(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol" has focused on their potential as alpha-2-imidazoline receptor agonists for treating hypertension. This showcases the compound's relevance in drug design and development, particularly in the creation of antihypertensive agents through molecular docking and experimental analyses (Aayisha et al., 2019).
Hydrogen Bonding and Crystal Engineering
The study of hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, including bipyrimidine derivatives, highlights the role of these compounds in supramolecular chemistry. They are pivotal in designing new materials with specific properties, such as molecular recognition, self-assembly, and crystal engineering (Aakeröy et al., 2007).
Electrocatalytic Applications
Supramolecular complexes comprising bipyrimidine derivatives have been investigated for their photocatalytic reduction of CO2 under red-light irradiation. This research underscores the compound's potential in environmental chemistry, particularly in harnessing solar energy for CO2 reduction, a critical step towards sustainable energy conversion and storage solutions (Tamaki et al., 2013).
Eigenschaften
IUPAC Name |
(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMLDYIMODAIBA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)
![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)


![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)



![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589950.png)

![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)
